1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)-2-nitropropyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-9(16(17)18)12(15-8-4-7-14-15)10-5-2-3-6-11(10)13/h2-9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAQKGVMVCLALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-1-(2-nitropropyl)benzene. This intermediate is then reacted with hydrazine to form the final product, 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-[1-(2-Chlorophenyl)-2-nitropropyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties:
Pyrazole derivatives are recognized for their anti-inflammatory effects. Various studies have demonstrated that compounds containing the pyrazole moiety can inhibit inflammatory pathways and reduce edema in animal models . For instance, compounds synthesized from pyrazole have shown efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
2. Antimicrobial Effects:
The antimicrobial activity of pyrazoles has been extensively documented. Research indicates that certain pyrazole derivatives exhibit potent antibacterial and antifungal properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus . The incorporation of specific substituents on the pyrazole ring can enhance these activities, leading to the development of new antimicrobial agents.
3. Anticancer Potential:
Recent advancements in drug discovery have highlighted the anticancer potential of pyrazole derivatives. Studies have shown that various pyrazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth . For example, certain derivatives have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated a series of pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among the synthesized compounds, several exhibited superior anti-inflammatory activity compared to indomethacin, indicating their potential as new therapeutic agents for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
In another study, a novel class of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives was evaluated for their antimicrobial properties. Results indicated that these compounds displayed promising activity against various bacterial strains and fungi, supporting their development as effective antimicrobial agents .
Case Study 3: Anticancer Activity
Research focused on 1H-pyrazole derivatives revealed significant anticancer activity against various cell lines, including MCF-7 and A549. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation, with some showing IC50 values in the low micromolar range . These findings underscore the potential of pyrazoles in cancer therapy.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole is not well understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and inferred properties:
Key Differences and Implications
Substituent Effects on Bioactivity: TRAM-34 lacks the nitropropyl group but includes a diphenylmethyl substituent, which enhances its selectivity for IK channels over other potassium channels (e.g., BK or SK channels) . The boronate ester in the analog from Hairui Chemical (MW 346.66) enables cross-coupling reactions, making it valuable in medicinal chemistry workflows .
Synthetic Accessibility: The target compound’s nitropropyl group likely requires multi-step synthesis, as seen in analogous pyrazole derivatives (e.g., condensation of chlorophenyl precursors with nitroalkanes) . 1-(2,4-Dichlorophenyl)-5-nitroanilino-pyrazole-4-carbonitrile is synthesized via nucleophilic substitution, highlighting the versatility of pyrazole cores in accommodating diverse substituents .
Research Findings and Inferences
- Pharmacological Potential: Pyrazole derivatives with nitro groups (e.g., 1-(2,4-dichlorophenyl)-5-nitroanilino-pyrazole) exhibit antimicrobial and receptor antagonism activities . The target compound’s nitro group may confer similar properties, though experimental validation is required.
- Channel Modulation : TRAM-34’s IK channel inhibition is linked to its diphenylmethyl group, which stabilizes interactions with channel proteins . The absence of this group in the target compound suggests divergent biological targets.
- Structural Versatility : The pyrazole core accommodates diverse substituents (e.g., boronate esters, halogens, nitriles), enabling tailored physicochemical properties for specific applications .
Biological Activity
1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole, are recognized for their broad pharmacological properties. They have been associated with various biological activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural diversity of pyrazoles allows for modification that can enhance their biological efficacy.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases and enzymes involved in cancer cell proliferation. For example, some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. A study reported that certain pyrazoles caused G0/G1 phase arrest in A549 cancer cells, indicating their potential as anticancer agents .
- Case Studies : In a comparative study, 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole exhibited significant cytotoxicity against several cancer cell lines with an IC50 value comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole | A549 | 25.2 |
| Celecoxib | A549 | 30.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Research Findings : In experimental models, compounds similar to 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole showed remarkable inhibition of paw edema in rats, indicating strong anti-inflammatory effects .
- Table of Anti-inflammatory Activity :
| Compound | Model | Effect (%) |
|---|---|---|
| 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole | Rat Paw Edema | 93.53 |
| Diclofenac | Rat Paw Edema | 90.13 |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties against various bacterial and fungal strains.
- Antibacterial Effects : Studies have shown that compounds with similar structures possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The minimum inhibitory concentration (MIC) values indicate strong efficacy.
- Table of Antimicrobial Activity :
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole | MRSA | 25.1 |
| Ceftriaxone | MRSA | 3.125 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. These compounds may exert protective effects against neurodegenerative disorders through various mechanisms, including the inhibition of acetylcholinesterase (AChE).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology :
- Cyclization of diarylhydrazones : React 1-(2-chlorophenyl)hydrazine derivatives with vicinal diols (e.g., nitropropane derivatives) in the presence of FeCl₃ and tert-butyl hydroperoxide (TBHP) as oxidizing agents. Optimal yields are achieved at 80–100°C in anhydrous solvents like acetonitrile .
- Regioselective synthesis : Use N-tosylhydrazones as precursors, reacting with α,β-unsaturated carbonyl compounds under Pd-catalyzed conditions. Adjust solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
- Key Parameters :
| Variable | Impact on Yield |
|---|---|
| Temperature | Higher temps (≥100°C) accelerate cyclization but may promote side reactions |
| Catalyst (FeCl₃) | 10–15 mol% maximizes efficiency |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance regioselectivity |
Q. How is X-ray crystallography employed to resolve structural ambiguities in pyrazole derivatives?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and packing motifs. For example, in 1-(2-chlorophenyl)pyrazole derivatives, SC-XRD confirmed a planar pyrazole ring with a dihedral angle of 15.2° between the chlorophenyl and nitropropyl groups, influencing π-π stacking .
- Data Interpretation : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N bonds) should be analyzed for steric/electronic effects from substituents like nitro groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl and nitropropyl groups influence regioselectivity in functionalization reactions?
- Mechanistic Insight :
- The electron-withdrawing nitro group directs electrophilic substitution to the pyrazole C4 position, while the 2-chlorophenyl group imposes steric hindrance at C5. This was validated in 3-(1H-pyrazol-4-yl)pyrimidine derivatives, where nitration occurred exclusively at C4 .
- Contradiction Analysis : Conflicting regioselectivity reports (e.g., C3 vs. C4 substitution) may arise from solvent polarity or catalyst choice. For example, Pd(PPh₃)₄ favors C4 in DMF, while Ni catalysts shift selectivity to C3 in THF .
Q. What strategies enhance the antimicrobial activity of pyrazole derivatives through structural modifications?
- Design Principles :
- Introduce oxadiazole or morpholine moieties to improve membrane permeability. In 5-(trifluoromethyl)pyrazole-oxadiazole hybrids, the CF₃ group increased lipophilicity, enhancing Gram-negative bacterial inhibition by 40% compared to parent compounds .
- Structure-Activity Relationship (SAR) :
| Modification | Biological Impact |
|---|---|
| Nitropropyl group | Enhances redox activity (ROS generation) |
| 2-Chlorophenyl | Improves target binding (e.g., DNA gyrase inhibition) |
Q. How can contradictions between spectral data (NMR/IR) and crystallographic results be resolved?
- Case Study : In 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde , NMR suggested a planar aldehyde group, but SC-XRD revealed a 12° out-of-plane distortion due to crystal packing forces. Multi-technique validation (e.g., FTIR for hydrogen bonding) is critical .
- Recommendations :
- Compare experimental IR carbonyl stretches (1670–1700 cm⁻¹) with DFT-calculated values to identify conformational distortions.
- Use dynamic NMR to probe rotational barriers in flexible nitropropyl groups .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
